10-(4-bromophenyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one
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Overview
Description
10-(4-bromophenyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzo[c]furo[3,2-g]chromenones, which are characterized by a fused ring system incorporating benzene, furan, and chromenone moieties. The presence of a bromophenyl group, a methoxy group, and a methyl group further enhances its chemical reactivity and potential utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-bromophenyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions
Formation of the Core Structure: The initial step often involves the cyclization of appropriate precursors to form the benzo[c]furo[3,2-g]chromenone core. This can be achieved through a series of condensation and cyclization reactions under acidic or basic conditions.
Introduction of Substituents: The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The methoxy group is typically added through methylation using reagents like dimethyl sulfate or methyl iodide. The methyl group can be introduced through alkylation reactions using methyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group makes the compound susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 10-(4-bromophenyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 10-(4-bromophenyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the methoxy and methyl groups can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one: This compound has a fluorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one:
Uniqueness
The presence of the bromophenyl group in 10-(4-bromophenyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one imparts unique reactivity, particularly in substitution reactions. Additionally, the combination of methoxy and methyl groups enhances its potential for diverse chemical transformations and biological interactions.
Properties
Molecular Formula |
C23H15BrO4 |
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Molecular Weight |
435.3 g/mol |
IUPAC Name |
10-(4-bromophenyl)-3-methoxy-7-methyl-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C23H15BrO4/c1-12-21-18(20(11-27-21)13-3-5-14(24)6-4-13)10-17-16-8-7-15(26-2)9-19(16)23(25)28-22(12)17/h3-11H,1-2H3 |
InChI Key |
XTPJBVSROKYJNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC=C3C4=CC=C(C=C4)Br)C5=C(C=C(C=C5)OC)C(=O)O2 |
Origin of Product |
United States |
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